(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide
Overview
Description
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide, also known as CMPT, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. For example, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can result in increased cholinergic activity. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in lab experiments is its potential toxicity. Although (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have low toxicity in vitro, its toxicity in vivo is not well understood. Additionally, the synthesis of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide is a multi-step process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. One area of research could be to further elucidate the mechanism of action of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. Additionally, future studies could focus on the development of more efficient synthesis methods for (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. Furthermore, the potential toxicity of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in vivo could be further investigated to determine its safety for use in humans. Finally, the potential therapeutic applications of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide, such as its use as an anti-inflammatory or anti-tumor agent, could be explored further.
Scientific Research Applications
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been widely used in scientific research as a tool to study the role of thioamides in various biological processes. It has been shown to have potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
IUPAC Name |
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-13-4-6(9)7(12-13)2-5(3-10)8(11)14/h2,4H,1H3,(H2,11,14)/b5-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDFWFWYOPNAAM-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=C(C#N)C(=S)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)/C=C(\C#N)/C(=S)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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